An In-Depth Technical Guide to L-Alanyl-L-alanine p-Nitroanilide (H-Ala-Ala-pNA)
An In-Depth Technical Guide to L-Alanyl-L-alanine p-Nitroanilide (H-Ala-Ala-pNA)
A Chromogenic Substrate for Dipeptidyl Peptidase V and its Applications in Drug Discovery and Research
Introduction
L-Alanyl-L-alanine p-nitroanilide (H-Ala-Ala-pNA) is a synthetic dipeptide derivative that serves as a valuable tool in biochemical and pharmaceutical research.[1] As a chromogenic substrate, its primary utility lies in the sensitive and continuous assay of specific proteolytic enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of H-Ala-Ala-pNA, with a particular focus on its use as a substrate for dipeptidyl peptidase V (DPPV) from the opportunistic fungal pathogen Aspergillus fumigatus. This document is intended for researchers, scientists, and drug development professionals engaged in enzymology, mycology, and the discovery of novel therapeutic agents.
Chemical Structure and Identification
H-Ala-Ala-pNA is a dipeptide composed of two L-alanine residues, where the C-terminus of the second alanine is linked to a p-nitroaniline (pNA) molecule via an amide bond. The presence of the N-terminal free amine is denoted by "H".
IUPAC Name: (2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide[]
Synonyms: L-Alanyl-L-alanine 4-nitroanilide, H-Ala-Ala-pNA[]
Molecular Structure:
Chemical Structure of H-Ala-Ala-pNA
| Identifier | Value |
| CAS Number | 57282-69-6[] |
| Molecular Formula | C₁₂H₁₆N₄O₄[] |
| Molecular Weight | 280.28 g/mol [] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of H-Ala-Ala-pNA is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Solubility | While specific quantitative data for H-Ala-Ala-pNA is not readily available, similar p-nitroanilide derivatives are soluble in water and organic solvents like methanol and DMSO.[4][5] | N/A |
| Melting Point | Data not available | N/A |
| Specific Rotation | Data not available | N/A |
| Storage | Store at 2-8 °C, protected from light.[3] | N/A |
Principle of Enzymatic Hydrolysis and Detection
The utility of H-Ala-Ala-pNA as a chromogenic substrate is based on the enzymatic cleavage of the amide bond between the C-terminal alanine and the p-nitroaniline (pNA) moiety. In its substrate form, H-Ala-Ala-pNA is colorless. Upon hydrolysis by a suitable protease, free p-nitroaniline is released. This product has a distinct yellow color and a strong absorbance maximum at approximately 405-410 nm.
The rate of the enzymatic reaction can, therefore, be monitored continuously by measuring the increase in absorbance at this wavelength using a spectrophotometer or a microplate reader. The concentration of the released pNA can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of pNA, b is the path length of the cuvette or well, and c is the concentration of pNA.
Molar Extinction Coefficient (ε) of p-Nitroaniline: The molar extinction coefficient of p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm.
Principle of the Chromogenic Assay
H-Ala-Ala-pNA as a Substrate for Dipeptidyl Peptidase V (DPPV)
H-Ala-Ala-pNA is a known substrate for dipeptidyl peptidase V (DPPV), a serine protease secreted by the fungus Aspergillus fumigatus.[][6] DPPV exhibits substrate specificity for dipeptides with alanine at the penultimate (P1) position, making H-Ala-Ala-pNA a suitable substrate for characterizing its enzymatic activity.[6]
The Role of Dipeptidyl Peptidase V in Aspergillus fumigatus
Aspergillus fumigatus is an opportunistic human pathogen that can cause invasive aspergillosis, a life-threatening infection in immunocompromised individuals. Secreted proteases, including DPPV, are considered to play a role in the virulence of this fungus by contributing to tissue invasion and modulation of the host immune response.[6] As such, DPPV has emerged as a potential target for the development of novel antifungal drugs.[7]
Experimental Protocols
The following protocols provide a framework for the use of H-Ala-Ala-pNA in enzymatic assays. It is important to note that optimal conditions may vary depending on the specific enzyme and experimental goals, and therefore, some optimization may be required.
I. Determination of DPPV Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of DPPV using H-Ala-Ala-pNA as the substrate.
Materials:
-
H-Ala-Ala-pNA
-
Purified or recombinant Aspergillus fumigatus DPPV
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of H-Ala-Ala-pNA: Dissolve H-Ala-Ala-pNA in the assay buffer to a final concentration of 10 mM.
-
Prepare the enzyme solution: Dilute the DPPV enzyme in the assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of product formation over the desired time course.
-
Set up the reaction: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
10 µL of H-Ala-Ala-pNA stock solution (to a final concentration of 1 mM)
-
The total volume in each well should be brought to 190 µL with the assay buffer.
-
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the reaction mixture to reach thermal equilibrium.
-
Initiate the reaction: Add 10 µL of the diluted enzyme solution to each well to start the reaction.
-
Monitor the reaction: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes at 37°C.
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔA/min).
-
Calculate the enzyme activity using the following formula: Activity (µmol/min/mL) = (ΔA/min) / (ε × b) × 1000 where:
-
ΔA/min is the change in absorbance per minute
-
ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹)
-
b is the path length in cm
-
1000 is the conversion factor from mol to µmol and L to mL
-
-
II. Screening for DPPV Inhibitors
This protocol outlines a high-throughput screening assay to identify potential inhibitors of DPPV.
Materials:
-
Same as for the activity assay
-
Library of potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
Procedure:
-
Prepare reagents: Prepare the H-Ala-Ala-pNA substrate and DPPV enzyme solutions as described in the activity assay protocol.
-
Set up the screening plate: In a 96-well microplate, add:
-
170 µL of Assay Buffer
-
10 µL of the test compound at various concentrations (or a fixed concentration for primary screening). For the negative control wells, add 10 µL of the solvent (e.g., DMSO). For the positive control, add a known DPPV inhibitor.
-
10 µL of the diluted DPPV enzyme solution.
-
-
Pre-incubate with inhibitor: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction: Add 10 µL of the H-Ala-Ala-pNA stock solution to each well.
-
Monitor and analyze: Monitor the absorbance at 405 nm and calculate the reaction velocities as described previously.
-
Calculate percent inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] × 100 where:
-
V_inhibitor is the reaction velocity in the presence of the test compound.
-
V_control is the reaction velocity in the absence of the inhibitor.
-
Workflow for DPPV Inhibitor Screening
Applications in Drug Discovery and Research
The use of H-Ala-Ala-pNA as a substrate for DPPV provides a valuable platform for several key research and drug development activities:
-
High-Throughput Screening (HTS) for Antifungal Agents: The simple and robust nature of the colorimetric assay makes it well-suited for HTS campaigns to identify novel inhibitors of Aspergillus fumigatus DPPV. Such inhibitors could represent a new class of antifungal drugs.[8]
-
Enzyme Kinetics and Mechanism of Action Studies: H-Ala-Ala-pNA can be used to determine the kinetic parameters (Km and Vmax) of DPPV and to study the mechanism of action of identified inhibitors (e.g., competitive, non-competitive, or uncompetitive inhibition).
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of lead inhibitor compounds and assessing their impact on DPPV activity using the H-Ala-Ala-pNA assay, researchers can elucidate the SAR and optimize the potency and selectivity of potential drug candidates.
-
Basic Research in Fungal Biology: This substrate can be used to investigate the role of DPPV in the growth, development, and virulence of Aspergillus fumigatus and other fungi, providing insights into fundamental biological processes.
Conclusion
L-Alanyl-L-alanine p-nitroanilide is a powerful and versatile tool for the study of dipeptidyl peptidase V and other proteases with similar substrate specificities. Its chromogenic properties enable the development of simple, sensitive, and continuous assays that are readily adaptable to high-throughput formats. For researchers and drug development professionals targeting fungal pathogens like Aspergillus fumigatus, H-Ala-Ala-pNA provides a critical reagent for inhibitor screening, kinetic characterization, and advancing our understanding of fungal virulence, thereby paving the way for the development of new and effective antifungal therapies.
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-
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ResearchGate. Measurement and Correlation for Solubility of l -Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. [Link]
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